Bis(trimethylsilyl)trifluoroacetamide

Catalog No.
S590692
CAS No.
25561-30-2
M.F
C₈H₁₈F₃NOSi₂
M. Wt
257.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trimethylsilyl)trifluoroacetamide

CAS Number

25561-30-2

Product Name

Bis(trimethylsilyl)trifluoroacetamide

IUPAC Name

trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate

Molecular Formula

C₈H₁₈F₃NOSi₂

Molecular Weight

257.4 g/mol

InChI

InChI=1S/C8H18F3NOSi2/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6/h1-6H3

InChI Key

XCOBLONWWXQEBS-KPKJPENVSA-N

SMILES

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C

Synonyms

2,2,2-trifluoro-N-(trimethylsilyl)ethanimidic Acid Trimethylsilyl Ester2,2,2-trifluoro-N-(trimethylsilyl)acetimidic Acid Trimethylsilyl Ester; 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate Trimethylsilanol; 2,2,2-Trifluoro-N,O-bis(trimethylsilyl)ace

Canonical SMILES

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C

Isomeric SMILES

C[Si](C)(C)/N=C(\C(F)(F)F)/O[Si](C)(C)C
  • Origin: BSTFA is a synthetic compound, not found naturally.
  • Significance: BSTFA plays a vital role in sample preparation for various analytical techniques in scientific research, particularly in organic chemistry, biochemistry, and material science [, ].

Molecular Structure Analysis

  • Key features: BSTFA consists of a central trifluoroacetamide (CF3C(O)NH-) group linked to two trimethylsilyl (Si(CH3)3) groups [].
  • Notable aspects: The presence of bulky trimethylsilyl groups and electron-withdrawing trifluoromethyl group influence BSTFA's reactivity.

Chemical Reactions Analysis

  • Synthesis: There is no single reported method for BSTFA synthesis. However, researchers employ similar reactions to prepare related silylation reagents [].
  • Derivatization: BSTFA reacts with various functional groups (e.g., hydroxyl, amino) to form volatile trimethylsilyl derivatives. For instance, BSTFA reacts with ethanol (C2H5OH) to form trimethylsilyl ether (C2H5OSi(CH3)3) [].
    • Balanced chemical equation: C2H5OH + (CF3C(O)NHSi(CH3)3)2 -> CF3C(O)NHSi(CH3)3 + C2H5OSi(CH3)3 (the reaction involves two BSTFA molecules) []
  • Decomposition: BSTFA can decompose under acidic or basic conditions [].

Physical And Chemical Properties Analysis

  • Melting point: Not readily available.
  • Boiling point: 45-55 °C at 14 mm Hg [].
  • Solubility: Soluble in many organic solvents but decomposes in water and alcohols [].
  • Stability: Sensitive to moisture and decomposes upon exposure to air or light [].
  • Flammability: Flammable liquid and vapor [].
  • Toxicity: Data on specific toxicity is limited, but like many organic compounds, avoid inhalation, ingestion, and skin contact.
  • Hazards: Wear appropriate personal protective equipment (PPE) when handling BSTFA in a well-ventilated fume hood [].

Derivatization Reagent

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a valuable tool in scientific research, primarily used as a derivatization reagent.

Derivatization involves modifying a molecule to improve its properties for specific analytical techniques, such as gas chromatography (GC) or mass spectrometry (MS). In the context of BSTFA, it introduces a trimethylsilyl (TMS) group (-Si(CH3)3) onto various functional groups in a molecule, making it more volatile and thermally stable for improved analysis by GC or MS [, ].

BSTFA is particularly useful for derivatizing a wide range of functional groups, including:

  • Carboxylic acids: The silyl ester derivative formed by BSTFA reaction with carboxylic acids is more volatile and less prone to decomposition than the original acid, making it suitable for GC analysis [].
  • Alcohols: BSTFA reacts with alcohols to form trimethylsilyl ethers, improving their volatility and reducing hydrogen bonding, which can interfere with analysis by GC or MS [].
  • Phenols: Similar to alcohols, BSTFA derivatizes phenols to form trimethylsilyl ethers, enhancing their volatility and chromatographic behavior [].
  • Amines: BSTFA can be used to derivatize primary and secondary amines, converting them to their corresponding trimethylsilyl derivatives, which are more volatile and have improved chromatographic properties [].

Other Applications

Beyond its role as a derivatization reagent, BSTFA finds applications in various other scientific research areas:

  • Deprotection: BSTFA can be used to remove certain protecting groups commonly employed in organic synthesis, such as tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS) groups [].
  • Dehydrogenation: Under specific conditions, BSTFA can promote the dehydrogenation of certain functional groups, offering a mild approach for introducing unsaturation in organic molecules [].
  • Allylic alkylation: BSTFA can be employed as a catalyst for allylic alkylation reactions, facilitating the formation of carbon-carbon bonds between allylic substrates and nucleophiles [].
  • Nitronate formation: BSTFA plays a role in the conversion of nitro compounds to their corresponding nitronates, which are reactive intermediates utilized in various organic transformations [].
  • Claisen rearrangement: BSTFA can act as a catalyst for the Claisen rearrangement, a chemical reaction involving the migration of an alkyl or aryl group in a molecule to form a new carbon-carbon bond [].

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (63.16%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (36.84%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (17.54%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (77.19%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

25561-30-2

Wikipedia

BSTFA

Dates

Modify: 2023-08-15

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